Coumestrol

Übersicht

Beschreibung

Coumestrol ist eine natürliche organische Verbindung, die zur Klasse der Phytochemikalien gehört, die als Coumestane bekannt sind. Sie wurde erstmals 1957 von E. M. Bickoff in Rotklee und Luzerne identifiziert. This compound ist ein Phytoöstrogen, das heißt, es ahmt die biologische Aktivität von Östrogenen nach. Es kommt in verschiedenen Lebensmitteln vor, darunter Sojabohnen, Rosenkohl, Spinat und verschiedene Hülsenfrüchte .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden. Ein Ansatz beinhaltet die Behandlung von Chitosan während der Bohnenwachstumsphase, gefolgt von einer Enzym- oder Säurebehandlung . Eine andere Methode beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC), um den Coumestrolgehalt in Sojasprossen zu erhöhen .

Industrielle Produktionsmethoden: Die großtechnische Produktion von this compound ist aufgrund seiner Spurenmengen in der Natur eine Herausforderung. Die Technologie der Pflanzengewebekultur hat die kontrollierte Produktion von this compound in großen Mengen unter Verwendung von Bioreaktoren ermöglicht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coumestrol can be synthesized through various methods. One approach involves the treatment of chitosan during the bean growth period, followed by enzyme or acid treatment . Another method involves the use of high-performance liquid chromatography (HPLC) to increase this compound content in soybean sprouts .

Industrial Production Methods: Large-scale production of this compound is challenging due to its trace amounts in nature. plant tissue culture technology has enabled controlled production of this compound in large quantities using bioreactors .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Coumestrol unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es kann die Aktivität von Enzymen wie Aromatase und 3α-Hydroxysteroid-Dehydrogenase hemmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Oxidationsmittel und Reduktionsmittel. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis.

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, umfassen verschiedene Derivate, die seine östrogene Aktivität behalten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Coumestrol exhibits several pharmacological effects that make it a compound of interest in various fields of research:

- Estrogen Receptor Modulation : this compound acts as an estrogen receptor agonist, particularly favoring the estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selective binding suggests potential applications in treating postmenopausal disorders and metabolic dysfunctions .

- Antagonism of Nuclear Receptors : It has been identified as an antagonist of the pregnane X receptor (PXR), which plays a critical role in drug metabolism and transport. This antagonistic action may help prevent drug-drug interactions and enhance therapeutic efficacy .

- Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, particularly in models of ischemic stroke. It has been shown to reduce neuronal damage and improve outcomes when administered post-injury .

Therapeutic Applications

The therapeutic implications of this compound are broad, with studies highlighting its potential in various health conditions:

- Metabolic Disorders : In ovariectomized mice models, this compound administration improved metabolic profiles by preventing body fat accumulation and enhancing physical activity. These effects suggest its utility in managing obesity and related metabolic disorders .

- Cancer Prevention : this compound has demonstrated anti-cancer properties, particularly against estrogen-responsive cancers such as ovarian carcinoma. It inhibits cell proliferation and induces apoptosis in cancer cells, indicating its potential as a chemopreventive agent .

- Insulin Sensitivity : Studies have shown that this compound ameliorates hepatic insulin resistance, suggesting a role in managing diabetes and metabolic syndrome by influencing lipid metabolism and insulin signaling pathways .

Case Studies

Several case studies provide insights into the applications of this compound:

Wirkmechanismus

Coumestrol exerts its effects by binding to estrogen receptors (ERα and ERβ) with similar affinity to estradiol . It has a higher binding affinity for ERβ than for ERα . This binding inhibits the activity of enzymes involved in the biosynthesis of steroid hormones, such as aromatase and 3α-hydroxysteroid dehydrogenase . This compound also induces apoptosis in cancer cells by targeting estrogen receptors .

Vergleich Mit ähnlichen Verbindungen

Coumestrol ist unter den Phytoöstrogenen einzigartig durch seine hohe östrogene Aktivität, die 30- bis 100-mal größer ist als die von Isoflavonen . Ähnliche Verbindungen umfassen andere Phytoöstrogene wie Genistein, Daidzein und Biochanin A . Diese Verbindungen ahmen ebenfalls die biologische Aktivität von Östrogenen nach, haben jedoch unterschiedliche Potenzen und unterschiedliche molekulare Zielstrukturen.

Biologische Aktivität

Coumestrol is a phytoestrogen predominantly found in legumes, particularly in soybeans and alfalfa. Its biological activities have garnered significant attention due to its potential therapeutic effects, particularly in cancer prevention and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for health.

This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs). It has a higher binding affinity for ERβ compared to ERα, which influences its physiological responses. The compound's ability to modulate various signaling pathways contributes to its diverse biological activities:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to suppress the proliferation of cancer cells, particularly in ovarian carcinoma. It induces apoptosis in ES2 human epithelial ovarian cancer cells by activating apoptotic signaling pathways and inhibiting the PI3K/AKT and MAPK pathways, leading to decreased cell viability and invasion .

- Metabolic Regulation : In ovariectomized (OVX) mice fed a high-fat diet, this compound demonstrated protective effects against metabolic dysfunction. It improved lipid metabolism and reduced adiposity by enhancing the expression of proteins involved in insulin signaling and fat browning . this compound administration resulted in increased physical activity and prevented hepatic steatosis .

- Neuroprotective Effects : Recent studies suggest that this compound may inhibit monoamine oxidase-A (MAO-A), an enzyme linked to depression and neurodegenerative diseases such as Alzheimer’s disease (AD). By preventing amyloid beta (Aβ) aggregation, this compound may offer protective effects against cognitive decline .

1. Anti-Cancer Activity

A study investigating the effects of this compound on ovarian cancer cells revealed that treatment with this compound led to significant apoptosis and reduced expression of proliferation markers such as PCNA and ERBB2. The findings suggest that this compound could be a promising candidate for enhancing the efficacy of traditional chemotherapy regimens for ovarian cancer .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptosis Rate (%) | 5 | 30 |

| PCNA Expression (Relative Units) | 1 | 0.2 |

2. Metabolic Dysfunction in OVX Mice

In a study examining the metabolic effects of this compound on OVX mice, it was found that daily administration of 5 mg/kg for ten weeks significantly increased uterine weight and prevented body fat accumulation compared to control groups. This suggests that this compound can mimic estrogenic effects without the adverse side effects associated with synthetic estrogens .

| Group | Uterine Weight (g) | Body Weight Gain (g) |

|---|---|---|

| Sham Control | 10.5 | 20 |

| OVX Control | 6.0 | 30 |

| This compound Treatment | 8.0 | 15 |

Eigenschaften

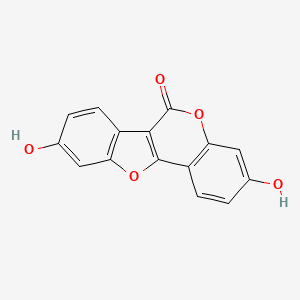

IUPAC Name |

3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIALNLLNHEQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022399 | |

| Record name | Coumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-13-0 | |

| Record name | Coumestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COUMESTROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7NW98OB34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

385 °C | |

| Record name | Coumesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.